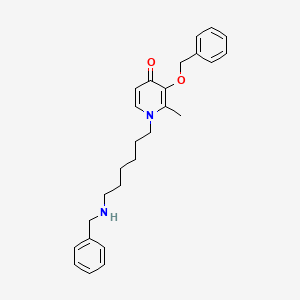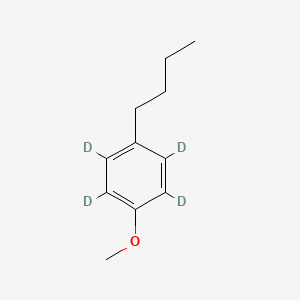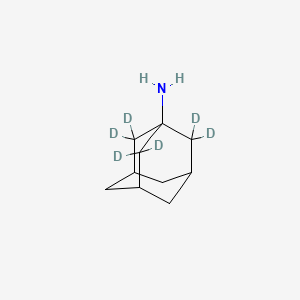
AChE/BChE-IN-8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
AChE/BChE-IN-8 is a compound known for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes play crucial roles in the hydrolysis of acetylcholine, a neurotransmitter involved in cholinergic neurotransmission. Inhibition of these enzymes is a therapeutic strategy for managing neurodegenerative disorders such as Alzheimer’s disease.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of AChE/BChE-IN-8 typically involves multi-step organic synthesis. The process begins with the preparation of key intermediates, followed by their coupling under specific reaction conditions. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure the desired chemical transformations.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions for large-scale reactions, ensuring high yield and purity of the final product. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
AChE/BChE-IN-8 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Applications De Recherche Scientifique
AChE/BChE-IN-8 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study enzyme inhibition and reaction mechanisms.
Biology: Employed in the investigation of cholinergic neurotransmission and enzyme kinetics.
Medicine: Explored as a potential therapeutic agent for neurodegenerative diseases like Alzheimer’s.
Industry: Utilized in the development of biosensors and diagnostic assays for cholinesterase activity.
Mécanisme D'action
AChE/BChE-IN-8 exerts its effects by binding to the active sites of acetylcholinesterase and butyrylcholinesterase, thereby inhibiting their enzymatic activity. This inhibition prevents the hydrolysis of acetylcholine, leading to an accumulation of the neurotransmitter in the synaptic cleft. The increased levels of acetylcholine enhance cholinergic neurotransmission, which is beneficial in conditions where cholinergic function is compromised.
Comparaison Avec Des Composés Similaires
Similar Compounds
Donepezil: A reversible inhibitor of acetylcholinesterase used in the treatment of Alzheimer’s disease.
Rivastigmine: An inhibitor of both acetylcholinesterase and butyrylcholinesterase, also used for Alzheimer’s.
Galantamine: Another acetylcholinesterase inhibitor with additional allosteric modulation of nicotinic receptors.
Uniqueness
AChE/BChE-IN-8 is unique due to its dual inhibitory action on both acetylcholinesterase and butyrylcholinesterase. This dual inhibition provides a broader therapeutic potential, especially in conditions where both enzymes are implicated. Additionally, its specific binding affinity and selectivity make it a valuable compound for research and therapeutic applications.
Propriétés
Formule moléculaire |
C26H32N2O2 |
|---|---|
Poids moléculaire |
404.5 g/mol |
Nom IUPAC |
1-[6-(benzylamino)hexyl]-2-methyl-3-phenylmethoxypyridin-4-one |
InChI |
InChI=1S/C26H32N2O2/c1-22-26(30-21-24-14-8-5-9-15-24)25(29)16-19-28(22)18-11-3-2-10-17-27-20-23-12-6-4-7-13-23/h4-9,12-16,19,27H,2-3,10-11,17-18,20-21H2,1H3 |
Clé InChI |
UIAHSQRUFROBRQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)C=CN1CCCCCCNCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[9-[(2R,4S,5R)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-5-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]-3-(2-methoxyethoxy)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B15141233.png)

![(3S)-2-[(2S)-3,3-dimethyl-2-[(2S)-2-(methylamino)propanamido]butanoyl]-7-{[8-({1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]azetidin-3-yl}formamido)octyl]oxy}-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide](/img/structure/B15141248.png)
![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-iodopyrimidin-2-one](/img/structure/B15141255.png)



![2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6-[(2S,3R,4R,6R)-4-hydroxy-6-methyl-5-oxo-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]chromen-4-one](/img/structure/B15141288.png)


![3,4-dimethoxy-N-[5-[4-(prop-2-enoylamino)piperidin-1-yl]sulfonylnaphthalen-1-yl]benzamide](/img/structure/B15141305.png)



